molecular formula C7H6Cl2F3N B1462325 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1803590-66-0

3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1462325
CAS No.: 1803590-66-0
M. Wt: 232.03 g/mol
InChI Key: JQDSZQDCXIUSBD-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)pyridine hydrochloride” is a chemical compound. It’s a yellow powder or yellow-tan solid with an irritating odor . It’s also hygroscopic and water-soluble .


Synthesis Analysis

The synthesis of such compounds often involves radical trifluoromethylation . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular formula for “3-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . Its molecular weight is 164.03 .


Chemical Reactions Analysis

“3-(Chloromethyl)pyridine hydrochloride” is incompatible with strong oxidizing agents and strong bases .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 137-143 °C .

Scientific Research Applications

Catalysis and Synthesis Applications

  • Hybrid Catalysts for Pyranopyrimidine Synthesis : The pyranopyrimidine core, facilitated by 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, is crucial for the pharmaceutical industry due to its synthetic versatility and bioavailability. This compound is employed in developing substituted pyranopyrimidines using diverse catalysts, including organocatalysts, metal catalysts, and green solvents, showcasing its pivotal role in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Biological Applications

  • Design of p38α MAP Kinase Inhibitors : this compound contributes to the pharmacophore design of kinase inhibitors, demonstrating its utility in creating potent therapeutic agents against chronic inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemosensing and Optical Applications

  • Pyrimidine-Based Optical Sensors : This compound aids in synthesizing pyrimidine derivatives that function as optical sensors. Due to its ability to form both coordination and hydrogen bonds, it's utilized in crafting exquisite sensing materials with significant biological and medicinal applications (Jindal & Kaur, 2021).

Agrochemical Applications

  • Pyridine-Based Agrochemicals Discovery : Leveraging this compound in agrochemicals discovery through Intermediate Derivatization Methods showcases its role in enhancing the efficiency of novel agrochemical compounds development, reflecting its importance in addressing modern agricultural challenges (Guan, Liu, Sun, Xie, & Wang, 2016).

Environmental and Degradation Studies

  • Microbial Degradation of Chlorpyrifos : Studies on the microbial degradation of pesticides like chlorpyrifos, where this compound may play a role as an intermediate or byproduct, emphasize the necessity of understanding and enhancing biodegradation processes to mitigate environmental pollution (Bose, Kumar, & Vo, 2021).

Safety and Hazards

This chemical is harmful if swallowed, inhaled, or absorbed through the skin . It’s an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s chloromethyl and trifluoromethyl groups contribute to its reactivity and specificity in biochemical assays. It has been observed to interact with enzymes involved in radical trifluoromethylation, a process that is important in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or radical intermediates, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and dynamics of proteins, potentially leading to changes in cell behavior and function . Additionally, the compound’s ability to introduce trifluoromethyl groups into biomolecules can result in significant alterations in cellular processes, including enzyme activity and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, leading to enzyme inhibition or activation . The compound can also participate in radical reactions, which can result in the modification of proteins and other cellular components. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a tool for studying biochemical pathways and mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular processes and function, emphasizing the need for careful monitoring and control of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s trifluoromethyl group plays a key role in its metabolic activity, influencing the flux of metabolites and the levels of specific biomolecules . Enzymes involved in radical trifluoromethylation are particularly important, as they facilitate the incorporation of the trifluoromethyl group into target molecules. These interactions can lead to significant changes in metabolic pathways and processes, highlighting the compound’s potential as a tool for studying metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effectiveness. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can determine the compound’s bioavailability and its ability to reach target sites within the cell. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its role in biochemical pathways and for developing targeted therapeutic strategies.

Properties

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N.ClH/c8-2-5-1-6(4-12-3-5)7(9,10)11;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSZQDCXIUSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-66-0
Record name 3-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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